Photoregulin1

Descripción general

Descripción

Photoregulin1 is a small molecule modulator of the nuclear hormone receptor Nr2e3. It has been identified as a potential therapeutic agent for treating retinal degenerative diseases such as retinitis pigmentosa. This compound regulates the expression of photoreceptor-specific genes, thereby influencing the fate of rod and cone photoreceptors .

Análisis De Reacciones Químicas

Photoregulin1 primarily functions by modulating gene expression rather than undergoing typical chemical reactions such as oxidation, reduction, or substitution. Its activity is centered around its interaction with the Nr2e3 receptor, leading to changes in gene expression patterns . Therefore, common reagents and conditions used in these reactions are not applicable in the traditional sense. The major products formed from its activity are changes in the expression levels of rod and cone photoreceptor genes.

Aplicaciones Científicas De Investigación

Retinal Degeneration Treatment

Photoregulin1 has been extensively studied for its potential in treating retinal degenerative diseases. Research indicates that PR1 can slow down photoreceptor degeneration in various mouse models of retinitis pigmentosa:

- Mouse Models : In studies involving RhoP23H and Pde6bRd1 mouse models, PR1 demonstrated significant protective effects on photoreceptors, slowing degeneration and preserving visual function .

- In Vitro Studies : Experiments using dissociated and intact primary retinal cultures showed that PR1 effectively decreases rod gene expression while increasing cone gene expression, suggesting a potential therapeutic pathway for RP .

Gene Expression Modulation

PR1's ability to modulate gene expression makes it a valuable tool in genetic studies related to photoreceptor biology:

- Transcriptional Regulation : By targeting key transcriptional pathways, PR1 can be utilized to investigate the underlying mechanisms of photoreceptor cell development and function .

- Therapeutic Screening : The compound serves as a model for screening other small molecules that may have similar or enhanced effects on photoreceptor gene regulation .

Case Study 1: PR1 in RhoP23H Mouse Model

In a landmark study, researchers treated RhoP23H mice with this compound to assess its impact on retinal degeneration. The results indicated:

- Preservation of Retinal Structure : Histological analysis showed that treated mice had significantly better-preserved retinal architecture compared to untreated controls.

- Functional Outcomes : Electrophysiological tests revealed improved visual function in treated mice, indicating that PR1 not only slows degeneration but also enhances overall retinal health .

Case Study 2: PR1's Role in Cone Gene Activation

Another study focused on the activation of cone-specific genes through PR1 treatment:

- Gene Expression Analysis : Quantitative PCR revealed a marked increase in cone-specific opsin levels following PR1 application, supporting its role as a promoter of cone cell differentiation.

- Therapeutic Implications : These findings suggest that PR1 could be harnessed for therapies aimed at restoring or preserving cone function in degenerative conditions .

Data Tables

Mecanismo De Acción

Photoregulin1 exerts its effects by modulating the activity of the Nr2e3 receptor. Nr2e3 is a transcription factor that regulates the expression of genes specific to rod photoreceptors. By inhibiting Nr2e3, this compound decreases rod gene expression and increases cone gene expression . This reprogramming of photoreceptor cell fate helps slow the degeneration of photoreceptors in retinal diseases such as retinitis pigmentosa .

Comparación Con Compuestos Similares

Photoregulin1 is unique in its ability to modulate Nr2e3 activity and reprogram photoreceptor cell fate. Similar compounds include Photoregulin3, which also inhibits rod photoreceptor gene expression but is structurally unrelated to this compound . Photoregulin3 has shown promise in in vivo studies, providing further support for the pharmacological modulation of rod gene expression as a potential strategy for treating retinal degenerative diseases .

Actividad Biológica

Photoregulin1 (PR1) is a small molecule identified as a modulator of the rod photoreceptor transcription factor Nr2e3, which plays a crucial role in the regulation of photoreceptor gene expression. This compound has garnered attention for its potential therapeutic applications in treating retinal degenerative diseases, particularly retinitis pigmentosa (RP).

PR1 functions primarily by inhibiting the expression of rod-specific genes while promoting the expression of cone-specific genes. This dual action is significant in the context of retinal diseases characterized by rod degeneration, as it may facilitate a reprogramming of photoreceptors from rods to cones, potentially preserving vision.

- Inhibition of Rod Gene Expression : PR1 has been shown to decrease the expression of rod-specific genes such as Rho (rhodopsin) in both developing and adult retinas .

- Promotion of Cone Gene Expression : Concurrently, PR1 increases the expression of cone-specific genes, particularly those associated with S opsin+ cones, which are essential for color vision .

In Vitro Studies

In vitro experiments have demonstrated that PR1 effectively slows the degeneration of photoreceptors in primary retinal cell cultures. Specifically, it has been tested on mouse models with mutations associated with RP, such as Rho P23H and Pde6b mutations. The results indicated a significant preservation of photoreceptors when treated with PR1 .

In Vivo Studies

In vivo studies further corroborated these findings. Administration of PR1 during retinal development resulted in:

- Reduced Rod Gene Expression : A notable decrease in rod gene expression was observed.

- Increased Cone Cell Survival : An increase in cone cell survival was documented, suggesting that PR1 may help mitigate the effects of rod degeneration by enhancing cone function .

Case Studies and Clinical Implications

Research involving PR1 has led to several case studies focusing on its therapeutic potential. For instance, a study highlighted that intravitreal injection of PR1 could prevent photoreceptor death in rod degeneration mouse models, indicating its promise for clinical application in humans suffering from RP . However, challenges such as PR1's potency, solubility, and stability have limited its direct clinical use.

Comparative Data on Photoregulin Compounds

To provide a clearer understanding of the efficacy and potential applications of PR1 compared to its successor compounds, a summary table is presented below:

| Compound | Mechanism | Efficacy in RP Models | Notes |

|---|---|---|---|

| This compound (PR1) | Inhibits rod gene expression; promotes cone gene expression | Slows degeneration in Rho P23H and Pde6b models | Limited by solubility and stability |

| Photoregulin3 (PR3) | Similar mechanism but improved pharmacological properties | Significant preservation of photoreceptors; better functional outcomes | More suitable for clinical trials |

Propiedades

IUPAC Name |

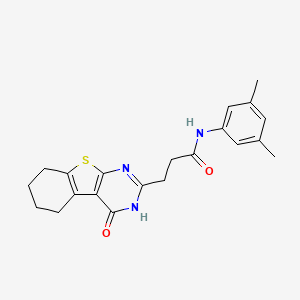

N-(3,5-dimethylphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-12-9-13(2)11-14(10-12)22-18(25)8-7-17-23-20(26)19-15-5-3-4-6-16(15)27-21(19)24-17/h9-11H,3-8H2,1-2H3,(H,22,25)(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXMLGSUGNEINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.